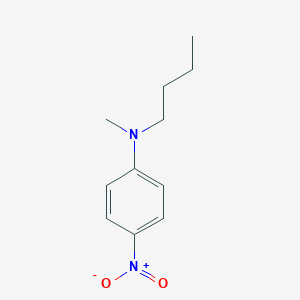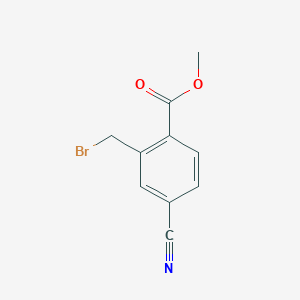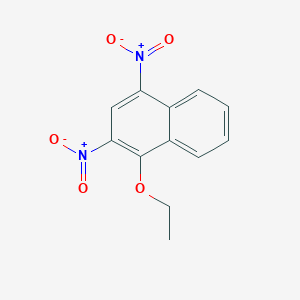![molecular formula C26H28N2O7 B189177 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide CAS No. 78792-75-3](/img/structure/B189177.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide, also known as DMPEP, is a novel psychoactive substance that has recently gained attention in the scientific community. DMPEP belongs to the class of phenethylamines and has been found to have potent stimulant and psychoactive effects.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamine and cocaine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and psychoactive effects observed.
Efectos Bioquímicos Y Fisiológicos
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and mood. It has also been reported to increase heart rate, blood pressure, and body temperature, which are common physiological effects of stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has several advantages for lab experiments, including its potent stimulant effects and psychoactive properties, which make it a potential candidate for research in the field of psychiatry and neuropharmacology. However, its limited availability and potential for abuse make it a challenging substance to work with.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. One potential area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a cognitive enhancer, similar to other stimulants such as modafinil. Additionally, further studies are needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide use, including its potential for addiction and neurotoxicity.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is a novel psychoactive substance with potent stimulant and psychoactive effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide in the field of psychiatry and neuropharmacology.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then acetylated using acetic anhydride and pyridine to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. This synthesis method has been described in detail in a recent publication (1).
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to have potent stimulant effects, similar to other phenethylamines such as amphetamine and methamphetamine. It has also been reported to have psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. These effects make N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide a potential candidate for research in the field of psychiatry and neuropharmacology.
Propiedades
Número CAS |
78792-75-3 |
|---|---|
Nombre del producto |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
Fórmula molecular |
C26H28N2O7 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O7/c1-32-22-10-9-18(13-23(22)33-2)11-12-27-26(29)15-20-14-25(24(34-3)16-21(20)28(30)31)35-17-19-7-5-4-6-8-19/h4-10,13-14,16H,11-12,15,17H2,1-3H3,(H,27,29) |
Clave InChI |
ARRRPNVTEZWINC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
Otros números CAS |
78792-75-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



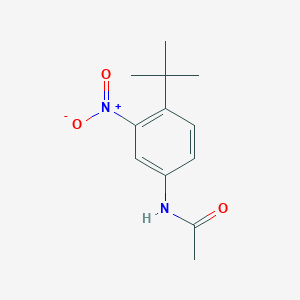
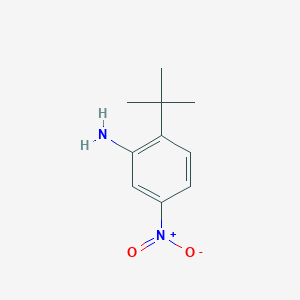

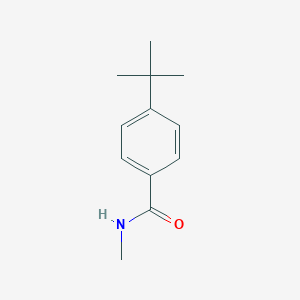


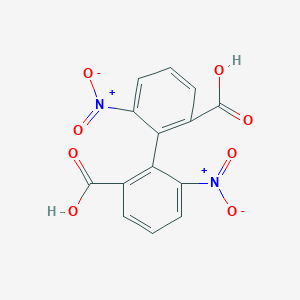
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)

